molecular formula C29H53N9O11 B14212542 Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-lysine CAS No. 827301-33-7

Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-lysine

Cat. No.: B14212542
CAS No.: 827301-33-7
M. Wt: 703.8 g/mol
InChI Key: MKJRLBJELXHOIQ-LZHMTVEHSA-N
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Description

Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-lysine: is a polypeptide composed of eight amino acids This compound is a part of a larger class of peptides that play crucial roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable reagents.

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of the peptide with high purity.

Chemical Reactions Analysis

Types of Reactions: Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or performic acid, leading to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reducing agents like dithiothreitol (DTT) can break disulfide bonds, if any, within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted using site-directed mutagenesis or chemical modification techniques.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, performic acid.

    Reduction: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution: Site-directed mutagenesis kits, chemical modification reagents.

Major Products Formed: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield reduced forms of the peptide.

Scientific Research Applications

Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-lysine has several scientific research applications:

    Chemistry: It is used as a model peptide in studies of peptide synthesis, folding, and stability.

    Biology: The peptide is employed in research on protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.

    Medicine: It has potential therapeutic applications in drug development, particularly in designing peptide-based drugs.

    Industry: The peptide is used in the development of biosensors and diagnostic assays.

Mechanism of Action

The mechanism of action of Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-lysine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact mechanism depends on the context in which the peptide is used, such as its role in cellular signaling or as a therapeutic agent.

Comparison with Similar Compounds

  • Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-arginine
  • Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-histidine
  • Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-phenylalanine

Uniqueness: Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-lysine is unique due to its specific sequence of amino acids, which confers distinct bioactivity and functional properties. The presence of lysine, for example, can influence the peptide’s charge, solubility, and interaction with other biomolecules.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

827301-33-7

Molecular Formula

C29H53N9O11

Molecular Weight

703.8 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid

InChI

InChI=1S/C29H53N9O11/c1-14(2)11-19(26(45)34-17(8-9-21(32)41)25(44)35-18(29(48)49)7-5-6-10-30)36-28(47)23(16(4)40)38-27(46)20(13-39)37-24(43)15(3)33-22(42)12-31/h14-20,23,39-40H,5-13,30-31H2,1-4H3,(H2,32,41)(H,33,42)(H,34,45)(H,35,44)(H,36,47)(H,37,43)(H,38,46)(H,48,49)/t15-,16+,17-,18-,19-,20-,23-/m0/s1

InChI Key

MKJRLBJELXHOIQ-LZHMTVEHSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)CN)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)CN

Origin of Product

United States

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